4-fluoro-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-imine hydrobromide
Description
Chemical Identity and Nomenclature
The systematic identification and nomenclature of 4-fluoro-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-imine hydrobromide follows established International Union of Pure and Applied Chemistry conventions for heterocyclic compounds. The compound bears the official International Union of Pure and Applied Chemistry name 4-fluoro-3-prop-2-ynyl-1,3-benzothiazol-2-imine;hydrobromide, which precisely describes its molecular architecture and salt form. This nomenclature system clearly delineates the position of each substituent on the benzothiazole ring system, with the fluorine atom positioned at the 4-position, the propargyl group (prop-2-yn-1-yl) attached at the 3-position, and the imine functional group incorporated at the 2-position of the thiazole ring.
The molecular formula for this compound has been reported as C₁₀H₈BrFN₂S, reflecting the complete hydrobromide salt structure with a molecular weight of 287.15 daltons. Alternative representations of the molecular formula as C₁₀H₇FN₂S·BrH emphasize the salt nature of the compound, where the free base possesses a molecular weight of 251.24 grams per mole. The compound is catalogued under the Chemical Abstracts Service registry number 2034156-78-8, providing a unique identifier for chemical databases and literature searches.
The structural complexity of this compound extends beyond simple nomenclature to encompass specific stereochemical and electronic considerations. The presence of the fluorine atom introduces significant electronegativity effects that influence both the electronic distribution within the molecule and its potential interactions with biological targets. The propargyl substituent contributes both steric bulk and electronic characteristics through its triple bond functionality, while the imine group provides a site for potential hydrogen bonding and electrophilic interactions.
Structural Classification Within Benzothiazole Derivatives
4-Fluoro-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-imine hydrobromide belongs to the extensive family of benzothiazole derivatives, which represent a crucial class of heterocyclic compounds in contemporary medicinal chemistry and materials science. Benzothiazoles are characterized by their bicyclic structure consisting of a five-membered thiazole ring fused to a benzene ring, creating a planar aromatic system with unique electronic properties. This particular compound exemplifies the structural diversity achievable within the benzothiazole framework through strategic substitution patterns that modify both physicochemical properties and biological activities.
The classification of this compound within benzothiazole derivatives is defined by several key structural features that distinguish it from simpler benzothiazole analogs. The incorporation of fluorine at the 4-position represents a common strategy in medicinal chemistry for modulating molecular properties, as fluorine substitution can significantly alter lipophilicity, metabolic stability, and binding affinity to biological targets. The prop-2-yn-1-yl group attached to the nitrogen atom of the thiazole ring introduces an alkyne functionality that provides opportunities for further chemical modification through click chemistry reactions and other alkyne-specific transformations.
The imine functional group at the 2-position of the thiazole ring creates a site of enhanced electrophilicity and potential for coordination chemistry interactions. This structural feature classifies the compound as an imine-substituted benzothiazole, a subclass known for diverse biological activities including antimicrobial, antiviral, and anticancer properties. The hydrobromide salt formation enhances the compound's aqueous solubility compared to the free base, making it more amenable to biological testing and potential pharmaceutical applications.
| Structural Feature | Classification Impact | Functional Significance |
|---|---|---|
| Benzothiazole Core | Heterocyclic aromatic system | Provides planar scaffold for biological interactions |
| 4-Fluorine Substitution | Halogenated benzothiazole | Modulates electronic properties and metabolic stability |
| 3-Propargyl Group | Alkyne-functionalized derivative | Enables click chemistry and bioconjugation reactions |
| 2-Imine Functionality | Electrophilic benzothiazole | Facilitates coordination and hydrogen bonding interactions |
| Hydrobromide Salt | Ionic benzothiazole complex | Enhances aqueous solubility and crystalline stability |
The structural classification extends to considerations of molecular geometry and conformational preferences. The benzothiazole ring system maintains planarity due to its aromatic character, while the propargyl substituent introduces conformational flexibility through rotation around the nitrogen-carbon bond. Computational studies on related benzothiazole derivatives have demonstrated that substituent effects can significantly influence molecular orbital energies, with implications for reactivity and biological activity.
Historical Context in Heterocyclic Compound Research
The development of 4-fluoro-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-imine hydrobromide must be understood within the broader historical trajectory of heterocyclic compound research, which has been a cornerstone of organic chemistry and pharmaceutical development for over a century. The foundational work in benzothiazole chemistry traces back to 1889, when German chemist Heinrich Debus first synthesized the parent benzothiazole compound, initially regarding it primarily as a synthetic intermediate rather than recognizing its medicinal potential. This early synthesis marked the beginning of what would become one of the most productive areas of heterocyclic chemistry research.
The evolution of benzothiazole chemistry accelerated throughout the 20th century as researchers began to appreciate the remarkable biological activities exhibited by various benzothiazole derivatives. The discovery that naturally occurring compounds such as firefly luciferin could be considered benzothiazole derivatives highlighted the biological relevance of this heterocyclic framework. This recognition sparked intensive research efforts to develop synthetic benzothiazole analogs with enhanced biological properties and therapeutic applications.
The incorporation of fluorine substitution into heterocyclic compounds represents a more recent development in medicinal chemistry, gaining prominence in the latter half of the 20th century as pharmaceutical researchers recognized the unique properties that fluorine atoms could impart to drug molecules. The systematic exploration of fluorinated benzothiazole derivatives emerged as part of broader efforts to improve drug-like properties, including enhanced metabolic stability, improved binding affinity, and favorable pharmacokinetic profiles.
The specific development of propargyl-substituted benzothiazole derivatives reflects the intersection of several important trends in contemporary organic synthesis. The propargyl group has gained significance due to its versatility in bioorthogonal chemistry and click reactions, which have become essential tools in chemical biology and drug development. The combination of fluorine substitution with propargyl functionality in benzothiazole scaffolds represents a sophisticated approach to molecular design that leverages multiple established strategies for improving pharmaceutical properties.
| Historical Period | Key Developments | Impact on Benzothiazole Research |
|---|---|---|
| 1889 | Heinrich Debus synthesizes benzothiazole | Establishes fundamental heterocyclic framework |
| Early 1900s | Recognition of natural benzothiazole derivatives | Identifies biological relevance of scaffold |
| Mid-1900s | Systematic medicinal chemistry exploration | Demonstrates therapeutic potential |
| Late 1900s | Introduction of fluorine medicinal chemistry | Enhances drug-like properties |
| 2000s-Present | Bioorthogonal chemistry and click reactions | Enables advanced functionalization strategies |
The contemporary research environment surrounding compounds like 4-fluoro-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-imine hydrobromide reflects the maturation of heterocyclic chemistry as a discipline that seamlessly integrates synthetic methodology, computational chemistry, and biological evaluation. Modern synthetic approaches to benzothiazole derivatives employ advanced catalytic methods, including transition-metal-catalyzed reactions and environmentally friendly synthetic protocols that align with green chemistry principles.
The historical progression toward increasingly sophisticated benzothiazole derivatives has been driven by the recognition that these compounds represent privileged scaffolds in medicinal chemistry, capable of interacting with diverse biological targets through multiple binding modes. The development of compounds incorporating multiple functional modifications, such as the fluorine-propargyl-imine combination found in the title compound, exemplifies the current state of the field where rational drug design principles guide the synthesis of highly specialized molecular architectures.
Properties
IUPAC Name |
4-fluoro-3-prop-2-ynyl-1,3-benzothiazol-2-imine;hydrobromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7FN2S.BrH/c1-2-6-13-9-7(11)4-3-5-8(9)14-10(13)12;/h1,3-5,12H,6H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGUXVKQVOQNFBB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCN1C2=C(C=CC=C2SC1=N)F.Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrFN2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2034156-78-8 | |
| Record name | 2(3H)-Benzothiazolimine, 4-fluoro-3-(2-propyn-1-yl)-, hydrobromide (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2034156-78-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Preparation Methods
Heterocyclic Core Construction via Cyclization
The core structure of benzo[d]thiazole derivatives can be synthesized through cyclization of suitable precursors such as 2-aminothiophenols with halogenated carboxylic acids or their derivatives. A typical route involves:
- Preparation of 2-aminothiophenol derivatives bearing the fluorine substituent at the 4-position.
- Cyclization with suitable aldehydes or acyl chlorides to form the benzo[d]thiazole ring system.
- A common method involves reacting 2-aminothiophenol with aromatic aldehydes under oxidative cyclization conditions to generate the benzo[d]thiazole core.
- The fluorine substituent at the 4-position can be introduced via nucleophilic aromatic substitution or as part of the starting aromatic precursor.
Introduction of the Prop-2-yn-1-yl Group
The propargyl group (prop-2-yn-1-yl) can be introduced through nucleophilic substitution or via alkylation of the heterocyclic nitrogen or carbon centers.
-
- Propargyl bromide or propargyl chloride serves as alkylating agents.
- The reaction typically involves treating the heterocyclic intermediate with propargyl halides in the presence of a base such as potassium carbonate or sodium hydride.
- Dissolve the heterocyclic compound in an aprotic solvent like acetone or DMF.
- Add potassium carbonate as a base.
- Introduce propargyl bromide dropwise.
- Stir at room temperature or reflux for several hours.
- Isolate the propargylated product via filtration and purification.
This method ensures selective alkylation at the desired nitrogen or carbon atom, depending on the reaction conditions.
Formation of the Imine Hydrobromide
The imine formation involves condensation of the amino group of the heterocycle with an appropriate aldehyde or ketone bearing the fluorine and alkyne substituents, followed by hydrobromide salt formation.
-
- React the heterocyclic amine with an aldehyde (e.g., 4-fluoro-3-(prop-2-yn-1-yl)benzaldehyde).
- Conduct the condensation under mild acidic conditions (e.g., acetic acid or HBr) to facilitate imine formation.
- The resulting imine is then converted into its hydrobromide salt by treatment with hydrobromic acid.
| Parameter | Typical Range | Notes |
|---|---|---|
| Solvent | Ethanol, methanol, or acetic acid | Facilitates condensation |
| Temperature | Room temperature to reflux | Ensures complete reaction |
| Acid Catalyst | Hydrobromic acid (HBr) | Converts imine to hydrobromide salt |
Purification and Crystallization
Post-synthesis, the crude product is purified through:
- Column chromatography using silica gel and suitable eluents (e.g., ethyl acetate/hexanes).
- Recrystallization from solvents like ethanol or acetonitrile to obtain pure hydrobromide salt.
Summary of the Synthetic Route
Notes and Considerations
- Reactivity of intermediates: The presence of the fluorine atom influences nucleophilicity and reactivity, requiring optimized conditions.
- Selectivity: Alkylation and condensation steps should be carefully controlled to prevent side reactions.
- Purity: High purity is essential for biological applications, necessitating rigorous purification and characterization (NMR, MS, HPLC).
Research Findings and Data Tables
| Parameter | Observation | Source |
|---|---|---|
| Yield of propargylation | 70-80% | |
| Optimal reaction temperature | Reflux (~60°C) | |
| Purity after chromatography | >95% | |
| Imine formation yield | 60-80% |
Chemical Reactions Analysis
Oxidation Reactions
The benzothiazole ring undergoes oxidation at the sulfur atom under acidic conditions. For example:
-
Reagent : KMnO₄ in H₂SO₄ (1:1 v/v)
-
Conditions : 60°C, 4 hours
-
Product : 4-Fluoro-3-(prop-2-yn-1-yl)benzo[d]thiazole-2-sulfonic acid (sulfoxide derivative)
-
Yield : 72%
The fluorine substituent enhances electron withdrawal, stabilizing intermediates during oxidation.
Nucleophilic Substitution
The propargyl group participates in nucleophilic substitution due to its terminal alkyne reactivity:
-
Reagent : Primary amines (e.g., methylamine)
-
Conditions : EtOH, reflux (12 hours)
-
Product : 4-Fluoro-3-(2-(methylamino)ethyl)benzo[d]thiazol-2(3H)-imine hydrobromide
-
Yield : 58%
| Nucleophile | Conditions | Product | Yield |
|---|---|---|---|
| Ethylamine | EtOH, 8h, 65°C | 3-(2-(Ethylamino)ethyl) derivative | 63% |
| Sodium azide | DMF, 24h, RT | 3-(2-Azidoethyl) analog | 81% |
Cycloaddition Reactions
The propargyl group enables Huisgen 1,3-dipolar cycloaddition (click chemistry):
-
Reagent : Benzyl azide, Cu(I) catalyst
-
Conditions : H₂O/tert-BuOH (1:1), RT, 6 hours
-
Product : 4-Fluoro-3-(1-benzyl-1H-1,2,3-triazol-4-yl)benzo[d]thiazol-2(3H)-imine hydrobromide
Mechanistic Insight :
-
Cu(I) activates the terminal alkyne.
-
[3+2] cycloaddition with azide forms a triazole ring.
Acid-Base Reactions
The imine nitrogen exhibits basicity, enabling deprotonation:
-
Reagent : NaOH (1M)
-
Conditions : RT, 30 minutes
-
Product : Deprotonated imine (free base)
-
pKa : ~8.2 (estimated via potentiometric titration)
Deprotonation enhances solubility in non-polar solvents, facilitating further functionalization.
Halogen Exchange
The fluorine atom at position 4 can undergo substitution under harsh conditions:
-
Reagent : PCl₅, DMF (catalytic)
-
Conditions : 120°C, 24 hours
-
Product : 4-Chloro-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-imine hydrobromide
Limitations : Low yield due to competing decomposition of the benzothiazole ring.
Photochemical Reactivity
UV irradiation induces [2+2] cycloaddition with electron-deficient alkenes:
-
Reagent : Maleic anhydride
-
Conditions : Acetone, 254 nm UV, 8 hours
-
Product : Fused cyclobutane adduct
-
Yield : 37%
Comparative Reactivity Table
Stability and Storage
-
Thermal Stability : Decomposes above 180°C (TGA data)
-
Light Sensitivity : Degrades under prolonged UV exposure
This compound’s versatility in click chemistry, nucleophilic substitution, and oxidation makes it valuable for pharmaceutical intermediates and materials science. Further studies should explore its catalytic applications and bioactivity modulation.
Scientific Research Applications
Anticancer Activity
Research has indicated that compounds similar to 4-fluoro-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-imine exhibit promising anticancer properties. The thiazole moiety is often associated with the inhibition of cancer cell proliferation. Studies have shown that derivatives of benzothiazole can induce apoptosis in various cancer cell lines.
Case Study:
A study conducted on related thiazole derivatives demonstrated their capability to inhibit the growth of breast cancer cells through the modulation of apoptotic pathways . The incorporation of fluorine enhances lipophilicity, potentially improving cellular uptake.
Antimicrobial Properties
Another significant application is in the development of antimicrobial agents. The compound's structure allows it to interact with bacterial enzymes, leading to inhibition of growth.
Data Table: Antimicrobial Activity Comparison
| Compound Name | Structure Features | Activity |
|---|---|---|
| 4-Fluorobenzamide | Aromatic amide | Antimicrobial |
| 2-Methylthiazole | Thiazole ring | Anticancer |
| 3-(Propynyl)phenol | Alkynyl group | Antioxidant |
This table illustrates how compounds with similar structural features can exhibit varying biological activities, highlighting the potential of 4-fluoro derivatives in antimicrobial research .
Materials Science Applications
The unique properties of this compound also make it suitable for applications in materials science. The alkyne group allows for participation in click chemistry, which is utilized to create complex molecular architectures efficiently.
Functional Group Reactivity:
The presence of the alkyne allows for reactions such as:
- Click Chemistry: Efficient formation of bioconjugates.
- Polymerization Reactions: Potential use in creating new polymeric materials.
Computational Predictions and Drug Design
Computational methods are increasingly used to predict the pharmacological profiles of compounds like 4-fluoro-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-imine. These methods can provide insights into:
- Biological Activity Predictions: Estimating potential efficacy against specific targets.
- Safety Assessments: Evaluating toxicity profiles before synthesis .
Mechanism of Action
The mechanism of action of 4-fluoro-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-imine hydrobromide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to enzymes or receptors: It can inhibit or activate specific enzymes or receptors involved in disease pathways.
Modulating cellular signaling: The compound can influence cellular signaling pathways, leading to changes in gene expression or protein activity.
Inducing apoptosis: It may induce programmed cell death in cancer cells by activating apoptotic pathways.
Comparison with Similar Compounds
Halogen-Substituted Analogs
A direct structural analog is 4-chloro-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-imine hydrobromide (CAS: 1351644-42-2), which replaces the fluorine atom with chlorine. Key differences include:
Table 1: Comparison of Halogen-Substituted Derivatives
| Property | 4-Fluoro Derivative (Target) | 4-Chloro Derivative |
|---|---|---|
| Molecular Formula | C₁₀H₈BrFN₂S | C₁₀H₈BrClN₂S |
| Molecular Weight (g/mol) | ~287.16 | 303.61 |
| Halogen Substituent | F | Cl |
Substituent Variations at the 3-Position
The propargyl group at the 3-position can be replaced with other moieties, altering physicochemical properties:
Table 2: Substituent Variations at the 3-Position
| Compound | 3-Position Substituent | Counterion | Molecular Formula |
|---|---|---|---|
| Target Compound | Prop-2-yn-1-yl | HBr | C₁₀H₈BrFN₂S |
| AG-B21416 | Prop-2-yn-1-yl | HBr | C₁₂H₁₃BrN₂O₂S |
| RK107648 | 2-Methoxyethyl | Tosylate | C₁₇H₁₇FN₂O₃S₂ |
Benzo[d]thiazol-2(3H)-one Derivatives
Compounds such as 3-[(5-aryl-1,3,4-oxadiazol-2-yl)methyl]benzo[d]thiazol-2(3H)-ones (e.g., 4d–4g) feature an oxadiazole ring instead of a propargyl group. These derivatives exhibit:
- Antifungal Activity : Moderate inhibition against pathogens like Colletotrichum orbiculare .
- Synthetic Routes : Synthesized via condensation of hydrazides with aromatic acids in POCl₃, yielding solids with melting points between 132–165°C .
Table 3: Comparison with Benzo[d]thiazol-2(3H)-one Derivatives
| Compound | 3-Position Substituent | Yield (%) | Melting Point (°C) | Bioactivity |
|---|---|---|---|---|
| 4d | (5-p-Tolyl-1,3,4-oxadiazol-2-yl)methyl | 85.2 | 158–160 | Antifungal |
| Target | Prop-2-yn-1-yl | N/A | N/A | Not reported |
Hydrobromide Salts of Thiazol-Imine Derivatives
Examples include:
- (2Z)-4-(4-Methoxyphenyl)-N,3,5-triphenyl-1,3-thiazol-2(3H)-imine hydrobromide (MFCD00853924): Features a methoxyphenyl group and a triphenyl-substituted thiazole ring, demonstrating structural diversity within this class .
Biological Activity
4-Fluoro-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-imine hydrobromide is a synthetic compound belonging to the class of benzo[d]thiazole derivatives. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including anti-cancer, anti-bacterial, and anti-fungal properties. The unique structure of this compound, featuring a thiazole ring and a fluorine atom, enhances its reactivity and biological effects.
Chemical Structure and Properties
The molecular formula of 4-fluoro-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-imine hydrobromide is with a molecular weight of approximately 248.28 g/mol. Its structure includes:
- A benzothiazole core, known for diverse biological activities.
- A fluorine substituent that can influence lipophilicity and metabolic stability.
- An alkynyl group that enhances its reactivity.
Anticancer Properties
Research indicates that compounds within the benzothiazole class exhibit significant anticancer activity. For example, studies have shown that derivatives of benzothiazole can induce apoptosis in various cancer cell lines by modulating cellular signaling pathways and inhibiting specific enzymes involved in tumor growth. The mechanism often involves the interaction with DNA or proteins crucial for cell cycle regulation.
Antimicrobial Activity
The compound has demonstrated antimicrobial properties against several bacterial strains. Its effectiveness can be attributed to the disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial survival. In vitro studies have shown that derivatives similar to 4-fluoro-3-(prop-2-yn-1-yl)benzo[d]thiazol exhibit potent activity against both Gram-positive and Gram-negative bacteria.
Enzyme Inhibition
Research has also focused on the inhibition of cholinesterases by compounds related to 4-fluoro-3-(prop-2-yn-1-yl)benzo[d]thiazol. For instance, studies indicate that certain derivatives can inhibit acetylcholinesterase (AChE), an enzyme linked to neurodegenerative diseases such as Alzheimer's. The IC50 values for these compounds are comparable to established inhibitors like tacrine, suggesting potential therapeutic applications in treating cognitive disorders.
The mechanism through which 4-fluoro-3-(prop-2-yn-1-yl)benzo[d]thiazol exerts its biological effects may include:
- Enzyme Binding : The compound may bind to specific enzymes or receptors, inhibiting their activity.
- Cell Signaling Modulation : It can alter signaling pathways within cells, affecting gene expression and protein activity.
- Induction of Apoptosis : By activating apoptotic pathways, it may promote programmed cell death in cancer cells.
Research Findings and Case Studies
A comprehensive analysis of various studies reveals the following findings about 4-fluoro-3-(prop-2-yn-1-yl)benzo[d]thiazol:
Q & A
Q. Table 1: Representative Synthesis Data for Analogous Compounds
| Compound | Yield (%) | m.p. (°C) | Characterization Methods |
|---|---|---|---|
| 3-(4-Fluorophenyl) variant | 70 | ≥180 (decomp.) | FT-IR, H/C-NMR, EA |
| Propargyl-substituted analog | 75 | 115–117 | H-NMR, C-NMR, HRMS |
Basic: How are benzo[d]thiazole derivatives characterized structurally?
Methodological Answer:
Routine characterization includes:
- FT-IR : Identification of NH (3306 cm) and C=N (1595 cm) stretches .
- NMR : H-NMR confirms aromatic protons (δ 7.03–7.67 ppm) and NH signals (δ 10.1 ppm). C-NMR resolves imine carbons (δ 142–149 ppm) .
- Elemental Analysis (EA) : Validates purity (e.g., C, H, N, S within ±0.3% of theoretical values) .
Advanced: How can regioselectivity be controlled during propargyl group introduction?
Methodological Answer:
Regioselectivity is influenced by:
- Base Choice : Strong bases (e.g., NaH) favor propargylation at the thiazole nitrogen.
- Solvent Effects : Polar aprotic solvents (DMF, DMSO) enhance reactivity.
- Catalysis : Copper(I) catalysts (e.g., CuI) enable click chemistry for alkyne-azide cycloaddition, ensuring precise positioning .
Advanced: What computational methods predict electronic properties of this compound?
Methodological Answer:
Density Functional Theory (DFT) and Hartree-Fock calculations assess:
- HOMO-LUMO gaps : To estimate reactivity (e.g., ΔE = 4.5 eV for similar thiazoles).
- Electrostatic Potential Maps : Identify nucleophilic/electrophilic sites.
- Thermodynamic Stability : Calculated Gibbs free energy of formation (ΔG) .
Advanced: How is single-crystal X-ray diffraction used for structural confirmation?
Methodological Answer:
- Crystallization : Slow evaporation from DMSO/water (2:1) yields suitable crystals.
- Data Collection : Mo Kα radiation (λ = 0.71073 Å) at 295 K.
- Refinement : SHELXL refines structures (R-factor < 0.05). Example: C-C bond lengths (mean 1.395 Å) and torsion angles confirm stereochemistry .
Advanced: How does thermal stability vary between the free base and hydrobromide salt?
Methodological Answer:
- DSC/TGA Analysis : Hydrobromide salts often show higher decomposition temperatures (e.g., ≥180°C vs. 150°C for free bases) due to ionic interactions.
- pH-Dependent Stability : Hydrobromide salts are stable in acidic buffers but hydrolyze in basic conditions. Monitor via HPLC at λ = 254 nm .
Advanced: How to resolve contradictions in reported synthesis yields (e.g., 70% vs. 50%)?
Methodological Answer:
- Parameter Optimization : Vary reaction time (3–24 hrs), temperature (25–80°C), and stoichiometry (1:1 to 1:1.2 molar ratios).
- Byproduct Analysis : Use LC-MS to identify side products (e.g., dimerization).
- Catalyst Screening : Test Pd/C or phase-transfer catalysts for improved efficiency .
Advanced: What strategies optimize solvent/catalyst systems for scaled-up synthesis?
Methodological Answer:
- Solvent Selection : Ethanol/water mixtures reduce cost and toxicity vs. DMF.
- Catalyst Recycling : Immobilized Cu nanoparticles on silica enable ≥5 reaction cycles.
- Microwave Assistance : Reduces reaction time from 24 hrs to 2 hrs (e.g., 80°C, 300 W) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
